molecular formula C6H3Cl2NO4S B3387070 3-Chloro-2-nitrobenzenesulfonyl chloride CAS No. 78846-40-9

3-Chloro-2-nitrobenzenesulfonyl chloride

Cat. No.: B3387070
CAS No.: 78846-40-9
M. Wt: 256.06 g/mol
InChI Key: ADOXIPNKUNIZFV-UHFFFAOYSA-N
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Description

3-Chloro-2-nitrobenzenesulfonyl chloride: is an organic compound with the molecular formula C6H3Cl2NO4S. It is a derivative of benzenesulfonyl chloride, where the benzene ring is substituted with a chlorine atom at the third position and a nitro group at the second position. This compound is primarily used as an intermediate in the synthesis of pharmaceuticals and dyes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-nitrobenzenesulfonyl chloride typically involves the chlorination of 2-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction conditions usually include a temperature range of 50-70°C and an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chlorination processes. The reaction is conducted in a continuous flow reactor to ensure consistent product quality and yield. The use of advanced purification techniques such as distillation and recrystallization is common to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-2-nitrobenzenesulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines (e.g., aniline) and alcohols (e.g., methanol) are used under basic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) are used in the presence of hydrogen gas.

    Hydrolysis: Water or aqueous bases like sodium hydroxide are used.

Major Products Formed:

Scientific Research Applications

3-Chloro-2-nitrobenzenesulfonyl chloride is widely used in scientific research, particularly in the fields of chemistry and biology. Some of its applications include:

Mechanism of Action

The mechanism of action of 3-Chloro-2-nitrobenzenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, including the formation of sulfonamides and sulfonate esters. The nitro group can also participate in redox reactions, further expanding the compound’s utility in synthetic chemistry .

Comparison with Similar Compounds

    2-Nitrobenzenesulfonyl chloride: Similar structure but lacks the chlorine substituent.

    4-Nitrobenzenesulfonyl chloride: The nitro group is positioned at the fourth position instead of the second.

    3-Nitrobenzenesulfonyl chloride: Lacks the chlorine substituent at the third position

Uniqueness: 3-Chloro-2-nitrobenzenesulfonyl chloride is unique due to the presence of both chlorine and nitro substituents on the benzene ring. This combination of functional groups imparts distinct reactivity and makes it a valuable intermediate in various chemical syntheses .

Properties

IUPAC Name

3-chloro-2-nitrobenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2NO4S/c7-4-2-1-3-5(14(8,12)13)6(4)9(10)11/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADOXIPNKUNIZFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)[N+](=O)[O-])S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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